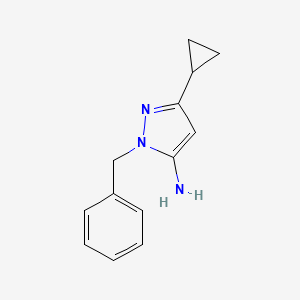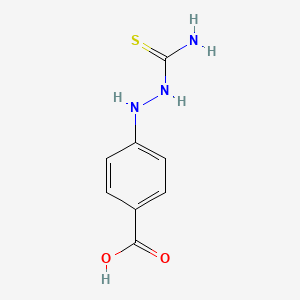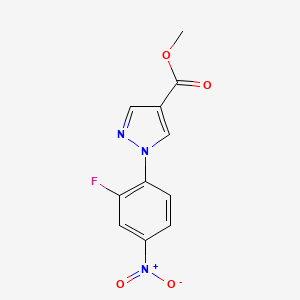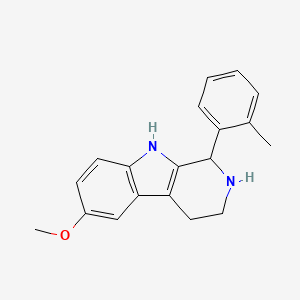![molecular formula C23H21BrN4O2 B10908360 4-bromo-N-[3-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10908360.png)
4-bromo-N-[3-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N~1~-{3-[(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a hydrazino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-{3-[(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the bromination of aniline derivatives, followed by coupling reactions to introduce the hydrazino and carbonyl groups. Common reagents used in these reactions include bromine, dimethylamine, and various coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-N~1~-{3-[(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-BROMO-N~1~-{3-[(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-BROMO-N~1~-{3-[(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-N-Phenylbenzamid: Fehlt die Dimethylamino- und Hydrazinylgruppe, wodurch es in chemischen Reaktionen weniger vielseitig ist.
N-[3-({(2E)-2-[4-(Dimethylamino)benzyliden]hydrazinyl}carbonyl)phenyl]benzamid:
Einzigartigkeit
Das Vorhandensein sowohl der Brom- als auch der Dimethylaminogruppe in 4-Brom-N-[3-({(2E)-2-[4-(Dimethylamino)benzyliden]hydrazinyl}carbonyl)phenyl]benzamid macht es einzigartig. Diese funktionellen Gruppen verbessern seine Reaktivität und ermöglichen im Vergleich zu ähnlichen Verbindungen eine größere Bandbreite an chemischen Umwandlungen und Anwendungen.
Dieser detaillierte Überblick hebt die Bedeutung von 4-Brom-N-[3-({(2E)-2-[4-(Dimethylamino)benzyliden]hydrazinyl}carbonyl)phenyl]benzamid in verschiedenen wissenschaftlichen Bereichen hervor und zeigt sein Potenzial und seine Vielseitigkeit auf.
Eigenschaften
Molekularformel |
C23H21BrN4O2 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
3-[(4-bromobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H21BrN4O2/c1-28(2)21-12-6-16(7-13-21)15-25-27-23(30)18-4-3-5-20(14-18)26-22(29)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,26,29)(H,27,30)/b25-15+ |
InChI-Schlüssel |
DJCJQHHJDUSZNX-MFKUBSTISA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
![2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10908290.png)

![1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B10908294.png)
![Ethyl 2-(3-cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10908310.png)
![2-amino-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10908315.png)
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908318.png)


![tert-butyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908321.png)


![2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)
![5-chloro-2-hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B10908340.png)
